molecular formula C17H13N5O3S B10877410 N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B10877410
M. Wt: 367.4 g/mol
InChI Key: HNAXTZLDPDTBKW-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is an organic compound that features a nitrophenyl group, a triazine ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amidines, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide derivative, often under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and triazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and triazine moieties could play a role in binding to these targets, while the sulfanylacetamide group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-[(6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
  • N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide

Uniqueness

N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrophenyl group and a triazine ring is relatively rare and can lead to unique interactions with biological targets or materials properties.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C17H13N5O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13N5O3S/c23-16(19-13-6-8-14(9-7-13)22(24)25)11-26-17-18-10-15(20-21-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,23)

InChI Key

HNAXTZLDPDTBKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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